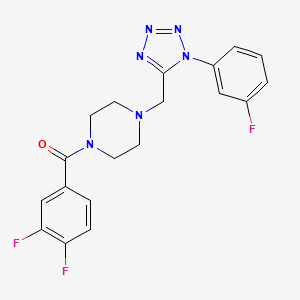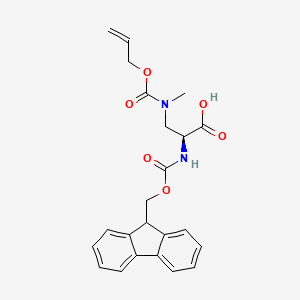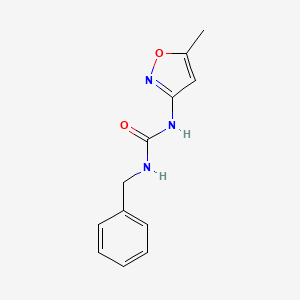
(3,4-difluorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
- Compounds related to (3,4-difluorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have shown promising antibacterial and antifungal activities. A study by Gadakh et al. (2010) on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles revealed significant activity against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, and against the fungus Candida albicans (Gadakh et al., 2010).
Synthesis and Structural Analysis
- Research focused on the synthesis and characterization of similar compounds is prevalent. For example, a study by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a related compound, highlighting the structural and theoretical aspects of its formation (Moreno-Fuquen et al., 2019).
Antitumor and Antifungal Properties
- Upadhayaya et al. (2004) synthesized compounds with similar structures, exhibiting significant antifungal activity against various fungal cultures like Candida spp. and Aspergillus spp., suggesting their potential in antifungal applications (Upadhayaya et al., 2004).
- Tang et al. (2018) synthesized a compound with a structure similar to the queried compound, which showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent (Tang et al., 2018).
Anti-HIV Activity
- A study by Ashok et al. (2015) on β-carboline derivatives related to the queried compound revealed selective inhibition of the HIV-2 strain, highlighting its potential in HIV-2 treatment (Ashok et al., 2015).
Fluorophore Logic Gates
- Gauci and Magri (2022) designed and synthesized compounds including a piperazine receptor and an aryl group, similar to the queried compound, as fluorescent logic gates. This study highlights the use of such compounds in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-14-2-1-3-15(11-14)28-18(23-24-25-28)12-26-6-8-27(9-7-26)19(29)13-4-5-16(21)17(22)10-13/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNWGSJEPBGWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)



![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)
![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
